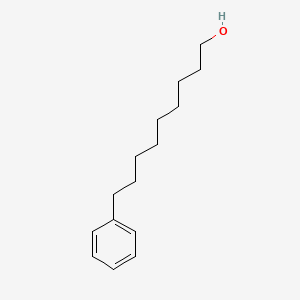

9-Phenyl-1-nonanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-phenylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOYEEWVNUXGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427435 | |

| Record name | 9-Phenyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3208-26-2 | |

| Record name | 9-Phenyl-1-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 9-Phenyl-1-nonanol (CAS 3208-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol, with the CAS number 3208-26-2, is a long-chain phenyl-substituted primary alcohol. Its unique molecular structure, featuring a nine-carbon aliphatic chain, a terminal phenyl group, and a primary hydroxyl group, imparts amphiphilic properties that are of significant interest in various scientific fields.[1] The lipophilic alkyl-phenyl portion and the hydrophilic hydroxyl group suggest its potential utility in areas such as surfactant chemistry, materials science, and as a bioactive molecule in drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and potential biological activities of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Reference |

| CAS Number | 3208-26-2 | [1][2] |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molecular Weight | 220.36 g/mol | [2] |

| IUPAC Name | 9-phenylnonan-1-ol | |

| Appearance | Likely a liquid or low-melting solid | [1] |

| Purity | ≥97% | [2] |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water | [1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the expected characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups. As a primary alcohol, a broad and intense O-H stretching band is anticipated in the region of 3500-3200 cm⁻¹.[3] A strong C-O stretching vibration should appear between 1260-1050 cm⁻¹.[3] The presence of the phenyl group will be indicated by aromatic C-H stretching peaks around 3100-3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.1-7.3 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to be a triplet at approximately δ 3.6 ppm. The benzylic protons (-CH₂-Ph) would likely appear as a triplet around δ 2.6 ppm. The long aliphatic chain would produce a series of overlapping multiplets in the upfield region (δ 1.2-1.6 ppm). The hydroxyl proton (-OH) signal is expected to be a broad singlet with a chemical shift that is dependent on concentration and solvent.[1]

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton. Distinct signals are expected for the aromatic carbons, the aliphatic chain carbons, the benzylic carbon, and the carbon attached to the hydroxyl group. The carbon bearing the hydroxyl group is anticipated to resonate in the δ 60-70 ppm region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 220. However, for long-chain alcohols, the molecular ion peak can be weak or absent due to facile fragmentation.[4][5] Common fragmentation patterns for alcohols include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[4][6] For this compound, α-cleavage would result in a fragment at m/z 31 (CH₂OH⁺). Dehydration would lead to a peak at m/z 202. Fragmentation of the alkyl chain would produce a series of peaks separated by 14 mass units (CH₂).[5]

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The most common methods include the Grignard reaction and the reduction of a corresponding carboxylic acid.

Method 1: Grignard Reaction

A plausible Grignard synthesis involves the reaction of a phenylmagnesium halide with a nine-carbon aldehyde, such as 9-bromononanal.[1]

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

-

Grignard Reaction: To the freshly prepared phenylmagnesium bromide solution, add a solution of 9-bromononanal in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7][8][9][10][11]

Method 2: Reduction of 9-Phenylnonanoic Acid

Another common method is the reduction of the corresponding carboxylic acid, 9-phenylnonanoic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol:

-

Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add a solution of 9-phenylnonanoic acid in anhydrous THF.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography.[7][8][9][10][11]

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of this compound are limited, its structural similarity to other bioactive molecules suggests potential anti-inflammatory and antifungal properties.

Potential Anti-inflammatory Activity

Long-chain alcohols and phenolic compounds have been reported to possess anti-inflammatory properties. A common in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Analysis: Compare the nitrite concentrations in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound on NO production.

Potential Antifungal Activity

The related compound, 1-nonanol, has demonstrated antifungal activity against various fungi.[1] The proposed mechanism involves the disruption of the fungal cell membrane and impairment of mitochondrial function.[1] The presence of the phenyl group in this compound could potentially modulate this activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of a fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

-

Drug Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

This compound is a molecule with intriguing chemical properties and potential for biological applications. This guide has provided an overview of its known characteristics, methods for its synthesis, and protocols for investigating its potential anti-inflammatory and antifungal activities. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which could pave the way for its use in the development of new therapeutic agents. The detailed experimental outlines and proposed mechanisms of action presented herein serve as a foundation for future investigations by researchers and drug development professionals.

References

- 1. This compound | 3208-26-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

Spectroscopic Profile of 9-Phenyl-1-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Phenyl-1-nonanol, a long-chain phenyl-substituted alcohol with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[1] The unique structure of this molecule, featuring a nine-carbon aliphatic chain with a terminal phenyl group and a primary hydroxyl group, results in a distinct spectroscopic signature. This document presents predicted and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group, the benzylic protons, the protons on the carbon bearing the hydroxyl group, and the long aliphatic chain.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | Multiplet | 5H | Ar-H (Phenyl) |

| ~ 3.64 | Triplet | 2H | -CH₂-OH |

| ~ 2.60 | Triplet | 2H | Ph-CH₂ - |

| ~ 1.58 | Multiplet | 4H | Ph-CH₂-CH₂ - and -CH₂ -CH₂-OH |

| ~ 1.30 | Multiplet | 10H | -(CH₂)₅- (Aliphatic chain) |

| ~ 2.0 - 2.5 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 142.8 | Ar-C (Quaternary) |

| ~ 128.4 | Ar-C H |

| ~ 128.2 | Ar-C H |

| ~ 125.6 | Ar-C H |

| ~ 62.9 | C H₂-OH |

| ~ 35.9 | Ph-C H₂- |

| ~ 32.8 - 25.7 | -(C H₂)₇- (Aliphatic chain) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3330 | Strong, Broad | O-H stretch (Alcohol) |

| ~ 3025 | Medium | C-H stretch (Aromatic) |

| ~ 2925, 2855 | Strong | C-H stretch (Aliphatic) |

| ~ 1605, 1495 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~ 1055 | Strong | C-O stretch (Primary alcohol) |

| ~ 745, 695 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for long-chain alcohols.

| m/z | Relative Intensity | Assignment |

| 220 | Low | [M]⁺ (Molecular ion) |

| 202 | Moderate | [M-H₂O]⁺ (Loss of water) |

| 131 | Moderate | [C₁₀H₁₁]⁺ |

| 117 | Moderate | [C₉H₉]⁺ |

| 105 | High | [C₈H₉]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width is used compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty sample holder (or NaCl/KBr plates) is recorded first.

-

The sample is then placed in the infrared beam path.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 9-Phenyl-1-nonanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenyl-1-nonanol is a long-chain aromatic alcohol with potential applications in various scientific fields, including fragrance, materials science, and pharmacology. Its unique molecular structure, combining a lipophilic nine-carbon chain with a terminal phenyl group and a primary hydroxyl group, imparts distinct physical and chemical properties. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological activities. The information is presented to support further research and development involving this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimentally determined values are available, many of the listed properties are based on computational predictions and estimations from structurally similar compounds.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.36 g/mol | [1] |

| CAS Number | 3208-26-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 328.4 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | -8 to -6 °C (Predicted) | |

| Density | 0.936 g/mL (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in | [2] |

| alcohols, ethers, and aromatic | ||

| hydrocarbons | ||

| Flash Point | 123.8 °C (Predicted) | [3] |

| pKa | 15.20 ± 0.10 (Predicted) | [3] |

| Refractive Index | 1.503 (Predicted) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established organic chemistry techniques and can be adapted by researchers for their specific laboratory settings.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 9-bromo-1-nonanol and bromobenzene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

9-bromo-1-nonanol

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and other standard glassware.

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 9-bromo-1-nonanol:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Slowly add a solution of 9-bromo-1-nonanol in anhydrous diethyl ether from the dropping funnel to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. The distillation flask should contain the crude this compound and a few boiling chips.

-

Connect the apparatus to a vacuum pump and reduce the pressure.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The predicted boiling point at atmospheric pressure is 328.4 °C; this will be significantly lower under vacuum.[3]

-

Monitor the temperature throughout the distillation to ensure a clean separation.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the nonyl chain, and the hydroxyl proton. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring and the aliphatic chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Biological Activities

While research specifically on this compound is limited, studies on structurally related long-chain alcohols and aromatic compounds suggest potential biological activities.

-

Anti-inflammatory Properties: Some phenolic compounds and long-chain alcohols have demonstrated anti-inflammatory effects. Further investigation is warranted to determine if this compound exhibits similar activity.

-

Antifungal Activity: Long-chain alcohols are known to have antifungal properties. The presence of the phenyl group may modulate this activity, making this compound a candidate for investigation as a potential antifungal agent.

Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship: Physicochemical Properties and Molecular Structure

Caption: Influence of molecular structure on the physicochemical properties of this compound.

References

Synthesis of 9-Phenyl-1-nonanol from 9-phenylnonanoic acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 9-phenyl-1-nonanol from its carboxylic acid precursor, 9-phenylnonanoic acid. The primary focus of this document is on the reduction of the carboxylic acid functional group to a primary alcohol. This guide details the most effective and commonly employed methodologies, including reduction with lithium aluminum hydride (LiAlH₄) and borane (BH₃), as well as a brief overview of catalytic hydrogenation.

The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows to aid in the practical application of these methods.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical in the synthesis of this compound, as it directly impacts the reaction's efficiency, selectivity, and overall yield. The following table summarizes the key quantitative and qualitative parameters of the primary reduction methods.

| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃) | Catalytic Hydrogenation |

| Typical Yield | High (>90%) | High (>90%) | Variable (Depends on catalyst and conditions) |

| Reaction Time | 1-4 hours | 1-3 hours | 4-24 hours |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | Room temperature to 100 °C |

| Pressure | Atmospheric | Atmospheric | Elevated (Hydrogen pressure) |

| Chemoselectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids) | Moderate to High |

| Key Reagents | LiAlH₄, Dry Ether/THF, Acidic workup | BH₃•THF or BH₃•SMe₂, THF, Methanol quench | H₂, Metal Catalyst (e.g., Ru, Rh) |

| Safety Considerations | Highly reactive with water and protic solvents, pyrophoric | Toxic and flammable gas (diborane), handle in a fume hood | Flammable hydrogen gas, requires specialized high-pressure equipment |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from 9-phenylnonanoic acid using the two primary reducing agents.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of 9-phenylnonanoic acid using the powerful reducing agent, lithium aluminum hydride. This method is known for its high yields and relatively short reaction times.

Materials:

-

9-phenylnonanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid or Hydrochloric acid

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Carboxylic Acid: A solution of 9-phenylnonanoic acid (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or gently refluxed for 30-60 minutes to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 15% aqueous sodium hydroxide solution, and finally, more water. This is often referred to as the "Fieser work-up". Alternatively, the reaction can be quenched by the slow addition of ethyl acetate, followed by a dilute acid wash.

-

Extraction: The resulting mixture is filtered to remove the aluminum salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with water, then with a saturated brine solution. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Method 2: Reduction with Borane (BH₃)

This protocol describes the reduction of 9-phenylnonanoic acid using a borane complex, typically borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂). This method offers higher chemoselectivity compared to LiAlH₄.[1]

Materials:

-

9-phenylnonanoic acid

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF) or Borane-dimethyl sulfide (BH₃•SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 9-phenylnonanoic acid (1 equivalent) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Borane: The borane-THF solution (1.1 equivalents) is added dropwise to the stirred solution of the carboxylic acid over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

-

Work-up (Quenching): The reaction flask is cooled again to 0 °C, and the reaction is quenched by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.

-

Solvent Removal: The solvents are removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Visualizing the Synthesis: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of this compound.

Caption: Workflow for the LiAlH₄ reduction of 9-phenylnonanoic acid.

Caption: Workflow for the Borane reduction of 9-phenylnonanoic acid.

Caption: Generalized signaling pathway for the reduction of a carboxylic acid.

References

Biological Activity of Long-Chain Phenylalkanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain phenylalkanols, a class of organic compounds characterized by a phenyl group and a hydroxyl group separated by a long alkyl chain, are emerging as molecules of significant interest in biomedical research. Their amphipathic nature, combining the hydrophobicity of the long alkyl chain and the phenyl ring with the hydrophilicity of the terminal alcohol, suggests a potential for diverse biological interactions. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. Due to the limited direct research on long-chain phenylalkanols, this guide synthesizes information from studies on related compounds, including short-chain phenylalkanols, long-chain alcohols, and alkylphenols, to extrapolate potential mechanisms and structure-activity relationships. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential and the areas requiring further investigation.

Introduction

Long-chain phenylalkanols are a unique class of molecules possessing a phenyl moiety attached to a linear alkyl chain which, in turn, is terminated by a hydroxyl group. This structure confers upon them amphipathic properties that are central to their biological activities. The aromatic phenyl group and the long alkyl chain contribute to the molecule's lipophilicity, facilitating interactions with and insertion into biological membranes. Conversely, the terminal hydroxyl group provides a hydrophilic character, allowing for interactions with aqueous environments and polar head groups of membrane lipids.

The biological activities of simpler, related compounds are well-documented. For instance, phenylethyl alcohol (a short-chain phenylalkanol) is known for its bacteriostatic properties, primarily by disrupting the permeability of bacterial cell membranes.[1] Similarly, the biological effects of long-chain aliphatic alcohols are often correlated with their ability to modulate the physical properties of lipid bilayers. A "cutoff effect" is frequently observed, where the biological potency increases with chain length up to a certain point, after which it plateaus or even decreases.[2] This guide will explore how the combination of a phenyl group and a long alkyl chain in phenylalkanols might influence these established activities.

Antimicrobial Activity

The primary mechanism of antimicrobial action for many alcoholic compounds involves the disruption of the cell membrane's structural integrity. The lipophilic portion of the molecule intercalates into the lipid bilayer, leading to increased membrane fluidity, altered permeability, and ultimately, leakage of cellular contents and cell death.[3]

While specific data on long-chain phenylalkanols is scarce, studies on related compounds provide valuable insights. For example, 1-hexanol has demonstrated antibacterial activity, particularly against Gram-negative bacteria.[4][5] Phenylethyl alcohol is also known to permeabilize the cell envelopes of Gram-negative bacteria and solubilize the plasma membrane in some Gram-positive bacteria.[3] It is hypothesized that the presence of the phenyl group in long-chain phenylalkanols could enhance their affinity for and disruption of bacterial membranes compared to their aliphatic alcohol counterparts.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Organism(s) | Activity Metric | Value | Reference |

| 1-Hexanol | Escherichia coli, Pseudomonas aeruginosa, Salmonella Enteritidis | Minimum Inhibitory Concentration (Vapor Phase) | >150 ppm | [5] |

| Phenylethyl Alcohol | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecium | Inhibitory Concentration (IC) | Not specified | [3] |

| Phenylethyl Alcohol | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecium | Bactericidal Concentration (BC) | 90 to 180 mM | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Vapor Phase

This protocol is based on the methodology used for assessing the antibacterial activity of hexanol vapor.[5]

-

Bacterial Culture Preparation: Streak the test bacterium (e.g., Escherichia coli) on a suitable agar medium (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

-

Inoculum Preparation: Suspend a single colony in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Agar Plate Inoculation: Spread 100 µL of the bacterial suspension evenly onto the surface of a fresh agar plate.

-

Vapor Phase Exposure: Place a sterile paper disc onto the lid of the petri dish. Apply a specific volume of the test compound (e.g., 1-hexanol) to the disc. The concentration in the vapor phase (in ppm) is calculated based on the volume of the petri dish and the amount of compound applied.

-

Incubation: Seal the petri dish with parafilm and incubate at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism on the agar surface.

Cytotoxic Activity

The ability of amphipathic molecules to disrupt cell membranes is not limited to microbes; it can also lead to cytotoxicity in mammalian cells. The mechanisms often overlap, involving membrane fluidization, altered ion homeostasis, and induction of apoptosis or necrosis. The interplay between the hydrophobic and hydrophilic regions of long-chain phenylalkanols is expected to be a key determinant of their cytotoxic potential.

Enzyme Inhibition

Enzymes are critical for a vast array of cellular processes, making them a common target for therapeutic agents. The interaction of small molecules with enzymes can lead to either reversible or irreversible inhibition. Alcohols have been shown to inhibit the activity of certain enzymes, often in a non-competitive manner.[6]

The inhibitory potency of alcohols against enzymes like nitric oxide synthase has been shown to increase with the lipophilicity and chain length of the alcohol, up to a "cutoff" point.[6] This suggests that the hydrophobic pocket of the enzyme's allosteric site can only accommodate a ligand of a certain size. It is plausible that long-chain phenylalkanols could act as inhibitors for various enzymes, with their efficacy being dependent on the length of the alkyl chain and the presence of the phenyl group, which could engage in specific pi-stacking or hydrophobic interactions within the enzyme's binding site.

Signaling Pathway: Hypothetical Enzyme Inhibition by a Long-Chain Phenylalkanol

The following diagram illustrates a hypothetical non-competitive inhibition of an enzyme by a long-chain phenylalkanol.

Caption: Hypothetical non-competitive enzyme inhibition pathway.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from studies on alcohol inhibition of NOS.[6]

-

Enzyme Preparation: Purify NOS from a suitable source (e.g., rat brain) using established chromatographic techniques.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-arginine (the substrate), NADPH (a cofactor), and calmodulin.

-

Inhibitor Addition: Add varying concentrations of the long-chain phenylalkanol (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only should be included.

-

Enzyme Initiation: Add the purified NOS to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping buffer (e.g., containing EDTA).

-

Quantification of Product: Measure the conversion of L-[³H]arginine to L-[³H]citrulline using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the phenylalkanol. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationships (SAR)

The biological activity of long-chain phenylalkanols is expected to be highly dependent on their molecular structure, particularly the length of the alkyl chain.

-

Alkyl Chain Length: As observed with aliphatic alcohols, the antimicrobial and enzyme-inhibiting activities of phenylalkanols are likely to increase with chain length due to enhanced lipophilicity and membrane partitioning.[2][6] However, a "cutoff effect" is anticipated, beyond which longer chains may lead to reduced activity due to insolubility or steric hindrance within a binding pocket.[2][6]

-

Position of the Phenyl Group: The position of the phenyl group along the alkyl chain could influence activity. A terminal phenyl group, as is common, would maximize the separation of the polar hydroxyl head and the nonpolar phenyl-alkyl tail, enhancing its amphipathic character.

-

Substitution on the Phenyl Ring: The addition of substituents to the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially fine-tuning its biological activity.

Experimental Workflow: Structure-Activity Relationship Study

The following diagram outlines a typical workflow for an SAR study.

Caption: Workflow for a structure-activity relationship study.

Conclusion and Future Directions

Long-chain phenylalkanols represent a promising, yet underexplored, class of biologically active molecules. Their unique amphipathic structure suggests a strong potential for antimicrobial, cytotoxic, and enzyme-inhibiting activities. The available literature on related compounds provides a solid foundation for predicting their mechanisms of action, which likely involve membrane disruption and allosteric enzyme modulation.

Future research should focus on the systematic synthesis and biological evaluation of a library of long-chain phenylalkanols with varying alkyl chain lengths and phenyl ring substitutions. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. Detailed mechanistic studies, including investigations into their effects on membrane biophysics and their interactions with specific enzymes, will be essential to fully elucidate their therapeutic potential. This technical guide serves as a starting point to stimulate and guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nitric oxide synthase by straight chain and cyclic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of 9-Phenyl-1-nonanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenyl-1-nonanol is a long-chain, phenyl-substituted alcohol with emerging interest in medicinal chemistry. While direct pharmacological data on this compound is limited in publicly available literature, its structural characteristics—combining a lipophilic nine-carbon chain with a terminal phenyl group and a primary alcohol—suggest potential biological activities. This technical guide synthesizes the current knowledge on this compound, including its synthesis, chemical properties, and predicted pharmacological effects based on the activities of structurally related compounds. The primary aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Introduction

This compound (CAS RN: 3208-26-2) is an organic compound with the molecular formula C15H24O.[1] Its amphiphilic nature, stemming from a hydrophilic hydroxyl group and a lipophilic alkyl-phenyl chain, makes it a candidate for investigation in various biological systems.[2] Research into long-chain alcohols and their derivatives has revealed a spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This document provides a comprehensive overview of the known synthesis routes for this compound and explores its potential pharmacological applications by drawing parallels with structurally analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C15H24O | [1][3] |

| Molecular Weight | 220.36 g/mol | [1][3] |

| CAS Number | 3208-26-2 | [1][3] |

| Appearance | Colorless oily liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | ~77°C (predicted) | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been described, with the Grignard reaction and the reduction of corresponding ketones being the most common methodologies.[1][2]

Grignard Reaction

A prevalent method for synthesizing this compound involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a nine-carbon aldehyde or ketone.[1][2]

Experimental Protocol: Grignard Synthesis (General)

-

Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Carbonyl Compound: The nine-carbon carbonyl compound (e.g., nonanal or a nonanone derivative) is dissolved in anhydrous ether and slowly added to the Grignard reagent at a controlled temperature (typically 0°C).

-

Quenching: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or NH4Cl).

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

Grignard Synthesis of this compound

Reduction of 9-Phenyl-1-nonanone

Another synthetic approach is the reduction of the corresponding ketone, 9-phenyl-1-nonanone, using a suitable reducing agent.[1]

Experimental Protocol: Ketone Reduction (General)

-

Dissolution: 9-Phenyl-1-nonanone is dissolved in an appropriate solvent, such as methanol or ethanol.

-

Addition of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), is added portion-wise to the solution at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques.

Reduction of 9-Phenyl-1-nonanone

Potential Pharmacological Effects

Direct experimental data on the pharmacological effects of this compound are scarce. However, based on its structural features and the known activities of related molecules, several potential areas of pharmacological interest can be proposed.

Potential Antifungal Activity

The long alkyl chain of this compound suggests a potential for interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.[2] Its aliphatic parent, 1-nonanol, has demonstrated significant antifungal properties.[2]

A study on 1-nonanol revealed its efficacy against the pathogenic fungus Aspergillus flavus. The growth of A. flavus was completely inhibited by 1-nonanol at concentrations of 0.11 μL/mL in the vapor phase and 0.20 μL/mL in the liquid contact phase.[4] The proposed mechanism involves the disruption of cell membrane integrity and mitochondrial function.[4] The presence of a phenyl group in this compound could potentially modulate this activity.

| Compound | Organism | Activity | Concentration | Reference |

| 1-Nonanol | Aspergillus flavus | Complete inhibition (vapor) | 0.11 μL/mL | [4] |

| 1-Nonanol | Aspergillus flavus | Complete inhibition (liquid) | 0.20 μL/mL | [4] |

Potential Anti-inflammatory Activity

Research on phenolic compounds isolated from natural sources, which share some structural similarities with the phenyl group of this compound, has indicated anti-inflammatory properties.[1] For instance, certain phenolic compounds have shown modest inhibitory activities in macrophage cells.[1] This suggests that this compound could be a starting point for investigating novel anti-inflammatory agents. Further research is necessary to determine if this compound itself exhibits such effects.

Precursor for Bioactive Molecules

This compound has been synthesized as an intermediate in the development of a novel inhibitor of Ras farnesyl protein transferase (FPTase). Mutant RAS proteins are implicated in approximately 30% of all human cancers. FPTase inhibitors prevent the post-translational modification of RAS proteins, which is crucial for their localization to the cell membrane and subsequent oncogenic signaling. The phenyl group of the 9-phenylnonyl "tail" was incorporated with the hypothesis that it would enhance binding to the FPTase active site through non-bonding interactions with aromatic amino acid residues.

Role of this compound as a Precursor

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

In vitro screening: Evaluating the antifungal, antibacterial, and anti-inflammatory activity of this compound using a panel of relevant cell-based and biochemical assays.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models of infection and inflammation.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its pharmacological properties.

Conclusion

This compound is a synthetically accessible molecule with physicochemical properties that suggest potential biological activity. While direct pharmacological evidence is currently lacking, the known antifungal effects of its aliphatic analog and its use as a precursor for an FPTase inhibitor provide a strong rationale for further investigation. This technical guide serves as a starting point for researchers to explore the potential of this compound and its derivatives in the development of new therapeutic agents.

References

9-Phenyl-1-nonanol: A Technical Guide for Fragrance Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol is a fragrance ingredient with the chemical formula C₁₅H₂₄O.[1][2] Its molecular structure consists of a nine-carbon aliphatic chain with a phenyl group at the terminus and a primary hydroxyl group at the first carbon. This amphiphilic nature, with a lipophilic alkyl-phenyl chain and a hydrophilic alcohol group, contributes to its unique properties as a fragrance ingredient. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, safety, and olfactory characteristics of this compound, with a focus on its application in the fragrance industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation and performance in fragrance compositions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [1][2] |

| Molecular Weight | 220.35 g/mol | [1][2] |

| CAS Number | 3208-26-2 | [1][2] |

| Appearance | Colorless liquid (estimated) | |

| Boiling Point | 328.4 °C at 760 mmHg | [3] |

| Flash Point | 123.8 °C | [3] |

| Density | 0.936 g/cm³ | [3] |

| Refractive Index | 1.503 | [3] |

| logP (o/w) | 3.952 | [3] |

| Purity | ≥97% |

Olfactory Properties

Table 2: Olfactory Properties of Analogous Compounds

| Compound | Olfactory Description | Olfactory Threshold | Reference |

| 1-Nonanol | Fresh, clean, fatty, floral, rose, orange, dusty, wet, oily | Not Specified | [4] |

| Phenethyl Alcohol | Rose, floral, sweet | Not Specified |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common methods involve the Grignard reaction and the reduction of a corresponding ketone.

Experimental Protocols

1. Synthesis via Grignard Reaction:

This is a widely used method for forming carbon-carbon bonds. In this case, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with a nine-carbon electrophile.

-

Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), bromobenzene, 9-bromononanal or nonanal, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.

-

Protocol:

-

Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent is formed, a solution of 9-bromononanal or nonanal in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C).

-

The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

-

2. Synthesis via Reduction of 9-Phenyl-1-nonanone:

This method involves the reduction of the corresponding ketone to the alcohol.

-

Materials: 9-Phenyl-1-nonanone, a reducing agent (e.g., sodium borohydride or lithium aluminum hydride), a suitable solvent (e.g., ethanol, methanol, or diethyl ether), hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Protocol:

-

Dissolve 9-phenyl-1-nonanone in a suitable solvent in a reaction flask.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the solution while stirring. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure, and the resulting this compound is purified by vacuum distillation or column chromatography.

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of volatile fragrance ingredients. While a specific chromatogram for this compound is not publicly available, the expected retention time would be relatively long due to its high boiling point. The mass spectrum of the related 1-nonanol shows characteristic fragmentation patterns, and a similar pattern with the addition of phenyl-related fragments would be expected for this compound.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Predicted ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the alkyl chain, and the hydroxyl proton.[1] Predicted ¹³C NMR would show distinct signals for the carbons of the phenyl ring and the nine carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol, while aromatic C-H stretches would appear around 3000-3100 cm⁻¹.[1]

Safety Assessment

A comprehensive safety assessment is critical for any fragrance ingredient. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound was not found, data for the analogous 1-nonanol and other long-chain alcohols can provide some insight.

Table 3: Toxicological Data for Analogous Compounds

| Compound | Test | Result | Reference |

| 1-Nonanol | LD50 (oral, rat) | 3560 mg/kg | [4] |

| 1-Nonanol | LD50 (dermal, rabbit) | 4680 mg/kg | [4] |

Based on the available information for similar molecules, this compound is expected to have low acute toxicity. However, as with many fragrance ingredients, it may cause skin and eye irritation in its undiluted form. Standard industry practice dictates that it should be used within established safe concentration limits in consumer products.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not been identified, research on structurally similar molecules provides a likely mechanism. The binding of an odorant to its cognate OR induces a conformational change in the receptor, activating a downstream signaling cascade that ultimately leads to the generation of an action potential that is transmitted to the brain.

Conclusion

References

An In-Depth Technical Guide to the Solubility of 9-Phenyl-1-nonanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Phenyl-1-nonanol, a long-chain phenyl-substituted alcohol with the chemical formula C15H24O.[1] Due to its amphiphilic nature, possessing both a lipophilic alkyl-phenyl chain and a hydrophilic hydroxyl group, understanding its solubility in various organic solvents is critical for its application in chemical synthesis, materials science, and drug development.[1]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics allow for well-founded predictions based on the principle of "like dissolves like."[2] The long nonyl chain and the phenyl group contribute to its nonpolar character, while the terminal hydroxyl group provides a site for hydrogen bonding and imparts a degree of polarity.[1][3]

Based on these features, this compound is expected to exhibit favorable solubility in a range of organic solvents. The predicted solubility trends are summarized in the table below.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | The phenyl group of this compound shares structural similarity with these solvents, leading to strong van der Waals interactions.[4] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Good to Excellent | The long alkyl chain of this compound is highly compatible with the nonpolar nature of aliphatic hydrocarbons.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good | Ethers can act as hydrogen bond acceptors with the hydroxyl group of the alcohol, and their alkyl groups interact favorably with the nonpolar chain.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good | The polar carbonyl group of ketones can interact with the hydroxyl group of the alcohol, while the alkyl portions are compatible. |

| Esters | Ethyl acetate | Moderate to Good | Esters have both polar (ester group) and nonpolar (alkyl chains) regions, allowing for interaction with both parts of the this compound molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Shorter-chain alcohols are polar and can hydrogen bond, but the long nonpolar tail of this compound may limit miscibility. Solubility is expected to increase with the chain length of the alcohol solvent.[4][5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good | These solvents have a moderate polarity and can interact with the phenyl group and the dipole of the hydroxyl group. |

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical determination. The following are detailed methodologies that can be employed to quantify the solubility of this compound in various organic solvents.

This method provides a rapid, qualitative assessment of solubility.

Protocol:

-

Add 1 mL of the selected organic solvent to a clear glass test tube.

-

Incrementally add small, known amounts of this compound to the test tube.

-

After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.

-

Visually inspect the solution against a contrasting background for any signs of undissolved solute, such as cloudiness, precipitation, or the formation of a second layer.

-

Continue adding the solute until it no longer dissolves, indicating that the saturation point has been exceeded.

-

The observation of a single, clear phase indicates miscibility at that concentration.

This is a classic and reliable method for determining solubility.

Protocol:

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solute to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe. To avoid collecting undissolved solids, a syringe filter can be used.

-

Dispense the supernatant into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Record the exact weight of the solution transferred.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of this compound).

-

Once the solvent is completely removed, weigh the container with the remaining solute.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

These methods are highly sensitive and require smaller sample volumes.

Protocol:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis spectroscopy) or peak area (Gas Chromatography or High-Performance Liquid Chromatography) of the standard solutions. The aromatic phenyl group in this compound makes it suitable for UV-Vis detection.

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Withdraw a sample of the supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen spectroscopic or chromatographic method.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Workflow and Visualization

The process of determining and applying solubility data can be visualized as a logical workflow.

Caption: Workflow for determining the solubility of this compound.

This diagram illustrates the logical progression from preparing the materials to qualitative and quantitative analysis, and finally to the application of the obtained solubility data. This systematic approach ensures accurate and reproducible results, which are essential for research and development activities.

References

In-Depth Technical Guide: Thermal Stability and Degradation of 9-Phenyl-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9-Phenyl-1-nonanol. Due to the limited availability of specific experimental data for this compound in published literature, this document synthesizes information from analogous long-chain alkyl-aromatic alcohols and established principles of thermal analysis. The guide details standard experimental protocols for characterizing thermal properties, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with methods for identifying degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). Potential thermal degradation pathways are also proposed. This document serves as a foundational resource for researchers and professionals working with this compound, enabling a proactive approach to its handling, storage, and application in thermally sensitive processes.

Introduction to this compound

This compound is an organic compound characterized by a nine-carbon aliphatic chain (nonanol) with a phenyl group at the C9 position. Its structure, combining a long lipophilic alkyl chain and a hydrophilic alcohol group with an aromatic moiety, imparts unique physicochemical properties relevant in various fields, including its potential use as a starting material or intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal stability of this molecule is critical for defining its processing limits, storage conditions, and predicting its behavior in formulations.

Thermal Stability of this compound

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value Range | Method of Analysis | Notes |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) | The temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (Td5) | 220 - 270 °C | Thermogravimetric Analysis (TGA) | A common metric for initial thermal stability. |

| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 350 °C | Derivative Thermogravimetry (DTG) | Indicates the point of most rapid degradation. |

| Melting Point (Tm) | 30 - 40 °C | Differential Scanning Calorimetry (DSC) | Based on similar long-chain alcohols. |

| Boiling Point (Tb) | > 300 °C (at atmospheric pressure) | Not applicable (decomposition likely occurs first) | High boiling point expected due to molecular weight and hydrogen bonding. |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5). The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from 0 °C to 100 °C at a heating rate of 10 °C/min to observe the melting transition.

-

Cool the sample back to 0 °C at 10 °C/min.

-

Reheat the sample to 350 °C at 10 °C/min to observe any other thermal events before decomposition.

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point (Tm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

-

Sample Degradation:

-

Pyrolysis-GC-MS: A dedicated pyrolyzer coupled to a GC-MS system is the preferred method. A small amount of this compound is rapidly heated to a specific temperature (e.g., 300 °C, 350 °C, 400 °C) in the pyrolyzer, and the degradation products are directly introduced into the GC column.

-

Offline Degradation: Alternatively, heat a larger sample of this compound in a sealed vial under an inert atmosphere at a set temperature for a defined period. Collect the headspace volatiles using a solid-phase microextraction (SPME) fiber or dissolve the residue in a suitable solvent for liquid injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector at a temperature of 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500).

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST, Wiley).

Visualizations

Experimental Workflow

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Degradation Pathway

Caption: Proposed degradation pathways for this compound.

Discussion of Potential Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily driven by the relative strengths of the chemical bonds within the molecule.

-

Dehydration: The elimination of a water molecule is a common degradation route for alcohols. This would lead to the formation of 9-phenyl-1-nonene . This is often a lower-energy pathway and can be a primary degradation step.

-

Dehydrogenation: The loss of a hydrogen molecule from the alcohol group would yield the corresponding aldehyde, 9-phenylnonanal .

-

C-C Bond Cleavage: At higher temperatures, fragmentation of the alkyl chain can occur. This can lead to the formation of a variety of smaller molecules. Cleavage of the bond between C8 and C9 would yield toluene and an 8-carbon fragment. Cleavage at other positions along the chain would produce a range of shorter-chain alkylbenzenes and alkenes. Styrene could also be a potential product through cleavage and rearrangement.

-

C-O Bond Cleavage: Homolytic cleavage of the C-O bond is also possible, leading to the formation of radical species that would then undergo further reactions.

The relative prevalence of these pathways will depend on the specific conditions, such as temperature, heating rate, and the presence of any catalytic species. Analysis by GC-MS is crucial to confirm the identity and relative abundance of the degradation products, which in turn provides evidence for the dominant degradation mechanisms.

Conclusion

While specific experimental data on the thermal stability of this compound is not extensively documented, a robust understanding can be developed through the application of standard analytical techniques and by drawing parallels with structurally related compounds. The methodologies and potential degradation pathways outlined in this guide provide a solid framework for researchers and drug development professionals to assess the thermal limitations of this compound. It is strongly recommended that the experimental protocols described herein be performed to obtain precise data for this specific molecule, ensuring its safe and effective use in any application.

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 9-Phenyl-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 9-Phenyl-1-nonanol. The synthesis commences with the protection of the hydroxyl group of 9-bromo-1-nonanol using a tetrahydropyranyl (THP) ether protecting group. Subsequently, a Grignard reaction is performed between the protected alkyl bromide and phenylmagnesium bromide. The synthesis is completed by the acidic deprotection of the THP ether to yield the final product, this compound. Detailed experimental procedures, reagent tables, and safety information are provided.

Introduction